4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
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Overview
Description
4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a complex organic compound featuring a thiazolidine ringThe presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazolidine derivatives with benzoic acid under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler thiazolidine derivatives .
Scientific Research Applications
4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the thiazolidine ring is crucial for its activity, as it can interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate: Similar structure but different functional groups.
4-({[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid: Contains a thiazinan ring instead of a thiazolidine ring.
Uniqueness
4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is unique due to its specific combination of functional groups and the presence of the thiazolidine ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H16N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C23H16N2O3S/c26-21-20(15-16-11-13-17(14-12-16)22(27)28)29-23(24-18-7-3-1-4-8-18)25(21)19-9-5-2-6-10-19/h1-15H,(H,27,28)/b20-15-,24-23? |
InChI Key |
SAKYBTFUWBZKRG-UBWZAKNHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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